7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid
Description
7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid is a heterocyclic compound featuring a fused pyrrolo-benzoxazole core with a methyl substituent at position 7, a ketone group at position 2, and a carboxylic acid moiety at position 6. Its structural complexity arises from the fusion of pyrrolidine and benzoxazole rings, which confers unique electronic and steric properties.
Properties
Molecular Formula |
C11H8N2O4 |
|---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
7-methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid |
InChI |
InChI=1S/C11H8N2O4/c1-4-7(10(14)15)8-5(12-4)2-3-6-9(8)17-11(16)13-6/h2-3,12H,1H3,(H,13,16)(H,14,15) |
InChI Key |
XRERPVOZPOQJGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC3=C2OC(=O)N3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a substituted pyrrole with an appropriate benzoxazole precursor under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Pharmaceutical Impurities: Fluoro-Substituted Benzoxazine Derivatives
Compound : (RS)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid (Imp. E, EP)
- Key Features :
- A pyrido-benzoxazine scaffold with a fluorine atom at position 9 and a piperazine substituent at position 10.
- Carboxylic acid group at position 4.
- Comparison: The fluorine atom in Imp. E enhances electronegativity and may improve membrane permeability compared to the methyl group in the target compound.
- Applications: Likely a degradation product or intermediate in fluoroquinolone antibiotics (e.g., ofloxacin derivatives) .
Compound : Ofloxacin N-Oxide Hydrochloride (Imp. F, EP)
- Key Features :
- A benzoxazine derivative with an N-oxide functionalized piperazine ring.
- Comparison :
Pyrazolo-Pyridine Esters
Compound : Ethyl 5-Benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (6f)
- Key Features :
- Pyrazolo-pyridine core with ester (ethoxycarbonyl) and benzyl substituents.
- Comparison: The ester group in 6f enhances lipophilicity, contrasting with the carboxylic acid in the target compound, which favors aqueous solubility.
- Synthesis : Prepared via condensation reactions using benzylamine hydrochloride, highlighting divergent synthetic pathways compared to the target compound’s likely route .
Compound : Ethyl 5-(1,3-Benzothiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7g)
Dyes for Electrochromic Displays
Compound : 6'-(Ethyl(p-methyl苯胺)-2'-methyl-3H-异喹啉-3-酮) (Red ECD Dye)
- Key Features: Isoquinoline-based dye with extended conjugation and substituents optimizing absorption spectra.
- Comparison: The target compound’s benzoxazole core lacks the extended conjugation of isoquinoline dyes, limiting its utility in optical applications. Methyl and oxo groups in the target compound may reduce electrochemical stability compared to aromatic amines in dyes .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Substituent Effects :
Structural Rigidity :
Synthetic Accessibility :
- The target compound’s synthesis likely requires multi-step heterocyclic condensation, similar to methods used for pyrazolo-pyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
